molecular formula C9H14BrNO3S B1528253 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol CAS No. 1803610-93-6

3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol

Cat. No.: B1528253
CAS No.: 1803610-93-6
M. Wt: 296.18 g/mol
InChI Key: FQVUUGVJCPBART-UHFFFAOYSA-N
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Description

3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol is a chemical compound with potential applications in various fields of science and industry. This compound features a thiophene ring substituted with bromo and methoxy groups, along with an amino group attached to a diol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the bromination of 5-methoxythiophene-2-carboxaldehyde followed by reductive amination with 3-amino-1,2-propanediol.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The diol group can be oxidized to form carbonyl compounds.

  • Reduction: : The bromo group can be reduced to form a hydrogen atom.

  • Substitution: : The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of bromoalkanes.

  • Substitution: : Formation of azides or other substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used to study the effects of thiophene derivatives on biological systems, potentially leading to new drug discoveries.

Medicine

The compound may have potential medicinal applications, such as in the development of new therapeutic agents targeting specific diseases.

Industry

In the industry, it can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methoxythiophene-2-carboxaldehyde

  • 3-Amino-1,2-propanediol

  • 2-Bromo-3-methylthiophene

Properties

IUPAC Name

3-[(4-bromo-5-methoxythiophen-2-yl)methylamino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO3S/c1-14-9-8(10)2-7(15-9)4-11-3-6(13)5-12/h2,6,11-13H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVUUGVJCPBART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)CNCC(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Reactant of Route 2
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
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3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Reactant of Route 4
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3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Reactant of Route 5
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3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Reactant of Route 6
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol

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